N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyrazine-2-carboxamide moiety . These types of compounds are often synthesized for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in various reactions, such as C-N cross-coupling .Scientific Research Applications
Synthesis and Antiviral Activity
One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant anti-influenza A virus (subtype H5N1) activity. These compounds were synthesized through a multi-step reaction, starting from benzoyl isothiocyanate, and tested for their antiviral efficacy in vitro (Hebishy et al., 2020).
Antibacterial and Antifungal Evaluation
Another research focused on the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which was characterized and evaluated for its antibacterial and antifungal activities. The compound showed promising results against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and fungal strains including Candida albicans and Aspergillus niger. Its anticancer activity against MDA-MB-231 breast cancer cells was also assessed (Senthilkumar et al., 2021).
Cocrystal Formation and Application
A study on cocrystals of pyrazinamide with hydroxybenzoic acids explored their structure, spectroscopic characteristics, and potential applications, including inhibitory activity against mycobacterium tuberculosis and applications in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).
Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Agents
Research on the synthesis of pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety revealed their antimicrobial and anti-inflammatory activities. These compounds were synthesized using a multi-component cyclo-condensation reaction, showcasing the versatility of pyrazine derivatives in developing pharmacologically active compounds (Kendre et al., 2015).
Anticancer Derivatives
Another study synthesized and evaluated the cytotoxicity of potential anticancer derivatives of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine. It demonstrated that specific derivatives exhibit significant cytotoxicity in various cell lines, highlighting the potential of structurally related compounds for cancer treatment (Bu et al., 2002).
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c21-16(12-8-17-3-4-18-12)19-7-11-6-14(24-20-11)10-1-2-13-15(5-10)23-9-22-13/h1-6,8H,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQHQSCJHBNDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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